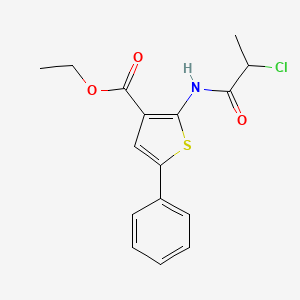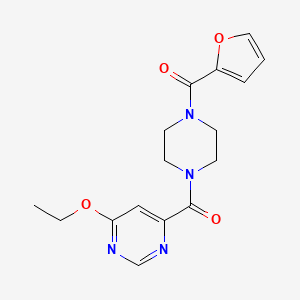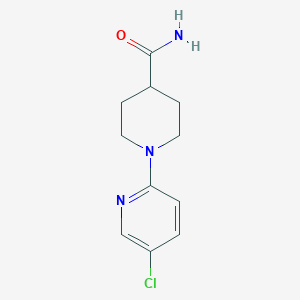![molecular formula C17H15N3O2S B2887294 Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034481-39-3](/img/structure/B2887294.png)
Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is related to a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives that were synthesized and evaluated for their affinity towards 5-HT1A receptors .
Synthesis Analysis
The synthesis of related compounds involves the use of arylpiperazine moiety and benzo[b]thiophene ring substitutions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis
The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The structure reveals a four-coordinated dimethylboryl centre .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a Pd(II)-catalyzed Sonogashira type cross-coupling reaction . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, Tris(2-(benzo[b]thiophen-2-yl)pyridineiridium, known as Ir(btpy)3, is an efficient red phosphorescent emitter (PHOLED). It is commonly used in organic light-emitting diodes and polymer solar cells as a dopant .Aplicaciones Científicas De Investigación
Polymer Solar Cells Enhancement
Research has shown significant efficiency enhancements in polymer solar cells when incorporating derivatives similar to Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone. Solvent treatment of thieno[3,4-b]-thiophene/benzodithiophene solar cells leads to improved charge-transport properties, reduced charge recombination, and simultaneous enhancement in open-circuit voltage, short-circuit current, and fill factor, demonstrating the potential of such compounds in solar energy applications (Huiqiong Zhou et al., 2013).
Organic Photovoltaic Devices
Novel analogs related to this compound, specifically containing benzo[b]thiophene, have been investigated as electron acceptors in bulk heterojunction thin-layer organic photovoltaic devices. These studies have focused on the solubility, morphology, and performance of the devices, highlighting the compound's relevance in enhancing solar cell efficiency (F. Matsumoto et al., 2010).
Anticancer Research
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. In particular, studies have identified specific compounds within this class that show promising cytotoxic effects against cancer cell lines, such as HepG-2, indicating the potential of these compounds in developing new anticancer therapies (Weijie Xu et al., 2017).
Microbial Investigation and Drug-likeness
An in silico approach has been applied to predict the drug-likeness and investigate the in vitro microbial activity of new conjugates related to this compound. This research has demonstrated the compounds' effectiveness against bacterial and fungal strains, as well as their favorable drug-likeness properties, suggesting a wide range of potential applications in medicinal chemistry and drug development (K. Pandya et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors implicates it in the serotonergic pathway . This pathway is consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The compound’s action on the 5-HT1A serotonin receptors can have a range of molecular and cellular effects. For instance, it can influence the regulation of various physiological functions, potentially impacting behaviors such as sleep and appetite .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential applications, given its related compounds’ affinity towards 5-HT1A receptors . This could include further study of its synthesis, properties, and potential uses in various fields such as medicinal chemistry.
Propiedades
IUPAC Name |
1-benzothiophen-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(15-10-12-4-1-2-5-14(12)23-15)20-9-7-13(11-20)22-16-6-3-8-18-19-16/h1-6,8,10,13H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBCUCHSRFAYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2887217.png)
![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2887218.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887219.png)



![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B2887226.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2887228.png)
![N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887229.png)

![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

